molecular formula C10H13BrOZn B14874656 (4-Ethoxy-2,6-dimethylphenyl)Zinc bromide

(4-Ethoxy-2,6-dimethylphenyl)Zinc bromide

Cat. No.: B14874656
M. Wt: 294.5 g/mol
InChI Key: OVNGKMUNCFWQKX-UHFFFAOYSA-M
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Description

(4-ethoxy-2,6-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the ethoxy and dimethyl groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxy-2,6-dimethylphenyl)zinc bromide typically involves the reaction of 4-ethoxy-2,6-dimethylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-ethoxy-2,6-dimethylphenyl bromide+Zn(4-ethoxy-2,6-dimethylphenyl)zinc bromide\text{4-ethoxy-2,6-dimethylphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-ethoxy-2,6-dimethylphenyl bromide+Zn→(4-ethoxy-2,6-dimethylphenyl)zinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxy-2,6-dimethylphenyl)zinc bromide undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

    Reduction: It can be reduced to form the corresponding hydrocarbons.

    Substitution: It participates in nucleophilic substitution reactions, replacing the bromide ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenols, quinones

    Reduction: Hydrocarbons

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(4-ethoxy-2,6-dimethylphenyl)zinc bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (4-ethoxy-2,6-dimethylphenyl)zinc bromide primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the electrophilic partner, forming a new carbon-carbon bond. This process typically involves the following steps:

    Oxidative Addition: The electrophilic partner (e.g., aryl halide) reacts with a palladium catalyst, forming a palladium complex.

    Transmetalation: The this compound transfers the phenyl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • (2-ethoxy-2-oxo-ethyl)zinc bromide
  • 4-ethoxy-4-oxo-2-butenylzinc bromide

Uniqueness

Compared to similar compounds, (4-ethoxy-2,6-dimethylphenyl)zinc bromide offers unique reactivity due to the presence of both ethoxy and dimethyl groups on the phenyl ring. These substituents enhance its stability and selectivity in various reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C10H13BrOZn

Molecular Weight

294.5 g/mol

IUPAC Name

bromozinc(1+);1-ethoxy-3,5-dimethylbenzene-4-ide

InChI

InChI=1S/C10H13O.BrH.Zn/c1-4-11-10-6-8(2)5-9(3)7-10;;/h6-7H,4H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

OVNGKMUNCFWQKX-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC(=[C-]C(=C1)C)C.[Zn+]Br

Origin of Product

United States

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